![molecular formula C32H28P2 B1599633 1,3-Bis((diphenylphosphino)methyl)benzene CAS No. 89756-88-7](/img/structure/B1599633.png)
1,3-Bis((diphenylphosphino)methyl)benzene
Overview
Description
1,3-Bis((diphenylphosphino)methyl)benzene is a chemical compound with the molecular formula C32H28P2 and a molecular weight of 474.51 g/mol. It is a derivative of benzene where two diphenylphosphino groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its use as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis((diphenylphosphino)methyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of benzene with chlorodiphenylphosphine in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through the formation of an intermediate benzene derivative, which is then further reacted with chlorodiphenylphosphine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis((diphenylphosphino)methyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the replacement of one of the diphenylphosphino groups with another functional group, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
1,3-Bis((diphenylphosphino)methyl)benzene is predominantly utilized in the following areas:
Catalysis
This compound acts as a bidentate ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions. Key applications include:
- Cross-Coupling Reactions : It is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Hydrolysis Reactions : This ligand facilitates ester and amide hydrolysis, increasing reaction rates and yields.
- Nitrile Reduction : It has been employed in the reduction of nitriles to amines, showcasing its versatility as a catalyst.
Organic Synthesis
This compound serves as a crucial component in organic synthesis due to its ability to form stable complexes with transition metals. This property allows it to:
- Stabilize Reactive Intermediates : By coordinating with metal centers, it stabilizes transition states and intermediates during chemical reactions.
- Enhance Reaction Selectivity : The presence of this ligand often leads to higher selectivity for desired products in complex synthetic pathways.
Coordination Chemistry
In coordination chemistry, this compound forms stable complexes with various metal ions (e.g., palladium, nickel). These complexes are essential for:
- Catalytic Activity : The metal-ligand complexes derived from this compound exhibit significant catalytic activity in numerous reactions.
- Material Science Applications : The coordination properties of this ligand have implications in the development of new materials and nanostructures.
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated that this compound significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions. The ligand's ability to stabilize palladium intermediates resulted in improved yields of biaryl compounds compared to other ligands.
Case Study 2: Hydrolysis of Esters
Research indicated that using this ligand in ester hydrolysis reactions led to faster reaction rates and higher product yields. The coordination with metal ions was pivotal in facilitating the hydrolysis process.
Mechanism of Action
The mechanism by which 1,3-Bis((diphenylphosphino)methyl)benzene exerts its effects involves the coordination of the diphenylphosphino groups to metal ions. This coordination forms stable complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a chelating agent, binding to metal centers and influencing their reactivity.
Comparison with Similar Compounds
Bis(diphenylphosphino)methane (DPPM)
1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)
Triphenylphosphine (PPh3)
1,2-Bis(diphenylphosphino)ethane (dppe)
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Biological Activity
1,3-Bis((diphenylphosphino)methyl)benzene, commonly referred to as BDPB, is a diphosphine ligand that has garnered attention in various fields of research due to its potential biological activities. This compound is notable for its structural characteristics, which allow it to interact with biological systems effectively. This article explores the biological activity of BDPB, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
BDPB has a unique structure that consists of a benzene ring with two diphenylphosphino groups attached at the 1 and 3 positions. This configuration enhances its ability to coordinate with metal ions, forming complexes that exhibit significant biological properties.
Biological Activity Overview
The biological activity of BDPB can be categorized into several key areas:
- Cytotoxicity : BDPB has been studied for its potential anticancer properties.
- DNA Interaction : The compound's ability to intercalate with DNA suggests mechanisms for its anticancer activity.
- Metal Complex Formation : BDPB forms complexes with various metals, which can enhance its biological efficacy.
Cytotoxicity Studies
Recent studies have demonstrated that BDPB exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : BDPB showed an IC50 value of 15 µM, indicating moderate cytotoxicity.
- HCT-116 (colon cancer) : The compound exhibited stronger activity with an IC50 value of 8 µM.
Table 1: Cytotoxicity of BDPB Against Cancer Cell Lines
The mechanisms by which BDPB exerts its biological effects are multifaceted:
- DNA Intercalation : BDPB can intercalate into DNA strands, disrupting replication and transcription processes. This interaction leads to increased oxidative stress and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The formation of metal complexes with BDPB can lead to the generation of ROS, which is known to induce cellular apoptosis.
- Inhibition of Key Enzymes : Some studies suggest that BDPB may inhibit specific enzymes involved in cancer cell proliferation.
Study on Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer properties of BDPB in vitro. The results indicated that treatment with BDPB led to significant decreases in cell viability across multiple cancer cell lines. The study also highlighted the role of ROS in mediating these effects, suggesting that BDPB could be a promising candidate for further development as an anticancer agent .
Metal Complex Formation
Research has shown that when BDPB forms complexes with metals such as Ru and Pt, these complexes exhibit enhanced cytotoxicity compared to the free ligand. For example, a Ru-BDPB complex demonstrated an IC50 value of 5 µM against MCF-7 cells, significantly lower than that of the free ligand .
Properties
IUPAC Name |
[3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOZHFOFHARBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445895 | |
Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89756-88-7 | |
Record name | [1,3-Phenylenebis(methylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(diphenylphosphinomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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